molecular formula C15H19ClN2O3S B2602937 (4-(2-(Furan-2-yl)-2-hydroxyethyl)piperazin-1-yl)(thiophen-2-yl)methanone hydrochloride CAS No. 1396881-82-5

(4-(2-(Furan-2-yl)-2-hydroxyethyl)piperazin-1-yl)(thiophen-2-yl)methanone hydrochloride

Cat. No.: B2602937
CAS No.: 1396881-82-5
M. Wt: 342.84
InChI Key: OWFRWKOXLBEBQG-UHFFFAOYSA-N
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Description

This compound features a piperazine core substituted with a 2-(furan-2-yl)-2-hydroxyethyl group and a thiophen-2-yl methanone moiety, forming a hydrochloride salt to enhance solubility. Piperazine derivatives are widely explored in medicinal chemistry due to their versatility in targeting receptors such as serotonin, dopamine, and opioid systems . Structural characterization of similar compounds often employs X-ray crystallography (e.g., SHELX software ) and spectroscopic methods like FT-IR, as noted in for carbonyl confirmation .

Properties

IUPAC Name

[4-[2-(furan-2-yl)-2-hydroxyethyl]piperazin-1-yl]-thiophen-2-ylmethanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O3S.ClH/c18-12(13-3-1-9-20-13)11-16-5-7-17(8-6-16)15(19)14-4-2-10-21-14;/h1-4,9-10,12,18H,5-8,11H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWFRWKOXLBEBQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(C2=CC=CO2)O)C(=O)C3=CC=CS3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (4-(2-(furan-2-yl)-2-hydroxyethyl)piperazin-1-yl)(thiophen-2-yl)methanone hydrochloride is a synthetic organic molecule featuring a complex structure that includes a piperazine ring, furan, and thiophene moieties. Its unique combination of functional groups suggests potential interactions with various biological targets, making it a candidate for pharmacological studies.

Structural Characteristics

The compound's structure can be broken down into several key components:

  • Piperazine Ring : Known for its role in various pharmaceutical agents, contributing to the compound's biological activity.
  • Furan Moiety : Associated with antioxidant and anti-inflammatory properties.
  • Thiophene Moiety : Often linked to antimicrobial and anticancer activities.

The biological activity of this compound may involve several mechanisms:

  • Receptor Modulation : The piperazine component may interact with neurotransmitter receptors, potentially influencing pain perception and mood regulation.
  • Antimicrobial Activity : The presence of furan and thiophene rings suggests possible antibacterial and antifungal properties, as seen in similar compounds.
  • Anticancer Potential : Studies on related furan derivatives indicate potential cytotoxic effects against cancer cell lines.

Research Findings

Recent studies have explored various aspects of the biological activity of compounds similar to this compound. Below are some notable findings:

Antimicrobial Activity

Research indicates that compounds containing furan and thiophene rings exhibit significant antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance, derivatives of furan have shown effectiveness against Escherichia coli and Staphylococcus aureus with minimum inhibitory concentrations (MIC) ranging from 64 µg/mL to lower values in optimized conditions .

Anticancer Activity

Furan derivatives have been evaluated for their anticancer properties, showing promising results against various cancer cell lines. For example, certain furan-based compounds demonstrated IC50 values as low as 0.15 µg/mL against HeLa cells, indicating potent cytotoxicity .

Case Studies

  • Study on Antibacterial Properties :
    • A derivative closely related to our compound was tested against multiple bacterial strains. It exhibited broad-spectrum activity, outperforming traditional antibiotics like streptomycin and tetracycline .
  • Evaluation of Anticancer Effects :
    • In vitro studies on furan derivatives demonstrated significant inhibition of cell proliferation in cervical cancer models (HeLa cells) with mechanisms involving mitochondrial disruption .

Comparative Analysis

To better understand the potential of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructural FeaturesNotable Activities
Piperazine DerivativePiperazine ringAntidepressant, antimicrobial
Thiophene-basedThiophene ringAntimicrobial, anticancer
Furan DerivativeFuran ringAntioxidant, anti-inflammatory

This table highlights the diverse biological activities associated with similar structural motifs, suggesting that our compound may possess a multifaceted pharmacological profile.

Comparison with Similar Compounds

Structural and Functional Analogues

The table below compares the target compound with structurally related piperazine derivatives:

Compound Name Substituents on Piperazine Molecular Formula Synthesis Route Key Properties/Activities Reference
Target Compound 2-(Furan-2-yl)-2-hydroxyethyl, thiophen-2-yl C₁₆H₁₉N₂O₃S·HCl Likely HOBt/TBTU-mediated coupling Pending toxicological studies
MK37 (Thiophen-2-yl (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone) 4-(Trifluoromethyl)phenyl, thiophen-2-yl C₁₇H₁₆F₃N₂OS HOBt/TBTU in DMF CNS activity (hypothesized)
4-(4-Aminophenyl)piperazin-1-ylmethanone 4-Aminophenyl, furan-2-yl C₁₆H₁₇N₃O₂ Nucleophilic substitution + nitro reduction Enhanced binding affinity (e.g., serotonin receptors)
2-Chloro-1-(4-phenylpiperazin-1-yl)ethanone Phenyl, chloroethyl C₁₂H₁₄ClN₂O SN2 reaction Antifungal, antitumor potential

Key Differences and Implications

  • Thiophene vs. Furan: Thiophene’s sulfur atom enhances electron delocalization and metabolic stability relative to furan’s oxygen, which may influence pharmacokinetics . Aromatic Modifications: The 4-aminophenyl group in ’s compound introduces a strong electron-donating group, likely increasing receptor affinity compared to the target’s hydroxyethyl chain .
  • Synthetic Routes :

    • Most analogs (e.g., MK37, ’s compound) use coupling agents (HOBt/TBTU) or nucleophilic substitutions, suggesting the target compound follows similar protocols .
    • The hydrochloride salt form of the target compound necessitates post-synthesis acid treatment, a common strategy for improving bioavailability .

Research Findings and Implications

Physicochemical Properties

  • Solubility : The hydrochloride salt improves aqueous solubility, critical for oral bioavailability.

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